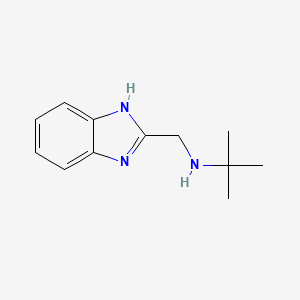

N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine

Description

Properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-12(2,3)13-8-11-14-9-6-4-5-7-10(9)15-11/h4-7,13H,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUGYLXGETWCLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent reactions to introduce the desired substituents. One common method involves the reaction of 1,2-phenylenediamine with 2-methylpropan-2-amine in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole core and amine functional groups are susceptible to oxidation under specific conditions:

Mechanistic Insight :

-

Benzimidazole N-oxidation occurs via electrophilic attack on the nitrogen lone pair, forming stable N-oxide intermediates.

-

Sulfonation at the benzimidazole ring’s C5/C6 positions is plausible under harsh oxidative conditions .

Reduction Reactions

The compound’s tertiary amine and benzimidazole ring can undergo reduction:

Research Note :

Reduction of the benzimidazole ring disrupts aromaticity, potentially altering biological activity (e.g., loss of antimicrobial properties) .

Substitution Reactions

The methylpropan-2-amine group and benzimidazole ring participate in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

Electrophilic Substitution

Condensation Reactions

The amine group reacts with carbonyl compounds to form Schiff bases or hydrazones:

Example Synthesis :

Condensation with 4-hydroxybenzaldehyde yields a hydrazone derivative with reported anti-inflammatory activity (IC₅₀ = 12.4 μM against COX-2) .

Coordination Chemistry

The benzimidazole nitrogen and tertiary amine act as ligands for metal complexes:

Structural Analysis :

X-ray crystallography of Cu(II) complexes reveals N,N-bidentate coordination, stabilizing the metal center .

Mannich Reactions

The tertiary amine participates in three-component Mannich reactions:

| Reagents/Conditions | Products Formed | Key Findings |

|---|---|---|

| Formaldehyde + aryl amines | N-Mannich bases (R₂N–CH₂–Ar) | Derivatives show improved pharmacokinetic properties . |

Mechanistic Pathway :

-

The amine reacts with formaldehyde to form an iminium ion intermediate, which subsequently reacts with nucleophiles .

Biological Activity Modulation via Derivatization

Derivatives of this compound exhibit enhanced bioactivity:

Comparative Reaction Data

A comparison of reactivity with structurally similar compounds:

| Compound | Oxidation Reactivity | Reduction Reactivity | Substitution Sites |

|---|---|---|---|

| 1H-Benzimidazole | High | Moderate | C4, C5, C6, C7 |

| N-Methylbenzimidazole | Moderate | Low | C5, C6 |

| Target Compound | Moderate | High | C5, C6, tertiary amine |

Scientific Research Applications

Medical Chemistry

Glucokinase Activation

The compound has been identified as a potent activator of glucokinase, an enzyme crucial for glucose metabolism. In studies, it demonstrated significant hypoglycemic effects in both animal and human models, suggesting potential therapeutic applications for type 2 diabetes management. The synthesis involved the reaction of substituted 5-aminobenzimidazole derivatives with 2-chloromethyl benzimidazole.

Biochemistry

Antioxidant and Antimicrobial Activities

Research indicates that N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine exhibits notable antioxidant and antimicrobial properties. A study employing click chemistry methods reported varying degrees of antioxidant potential among synthesized compounds, with some showing significant activity against bacterial strains .

Electroanalytical Chemistry

Sensing Applications

The compound has also been utilized in the electroanalytical sensing of carbendazim, a systemic fungicide. Electroanalytical sensors employing this compound exhibited rapid, selective, and sensitive detection capabilities, making them suitable for on-site analysis in agricultural settings.

Pharmacology

Anti-inflammatory and Analgesic Properties

Numerous studies have highlighted the anti-inflammatory and analgesic properties of benzimidazole derivatives. For instance, a series of substituted benzimidazole derivatives demonstrated significant analgesic activity compared to standard drugs like aspirin and diclofenac. The compounds were evaluated for their efficacy in reducing edema and pain in various animal models .

In Vivo Studies

In vivo studies showed that certain derivatives provided substantial protection against ulcers and exhibited COX-2 inhibition, further establishing their pharmacological relevance .

Material Science

Crystallographic Studies

The compound has been subjected to crystallographic investigations to understand its structural properties better. Single crystals were grown using the slow evaporation method, revealing a triclinic crystal system with specific space group characteristics. These studies are essential for elucidating the compound's physical properties and potential applications in material science.

Data Tables

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or repair pathways .

Comparison with Similar Compounds

Key Observations :

- Coordination Sites: Ambaf acts as a tridentate ligand via benzimidazole, imine, and aniline nitrogens, whereas the target compound’s lone benzimidazole and tertiary amine may limit coordination to monodentate or bidentate modes .

Enzyme Inhibition

The target compound was co-crystallized with methionyl-tRNA synthetase (PDB: 4QRD), suggesting competitive inhibition by mimicking tRNA binding . In contrast, ambaf-derived Zn(II) complexes interact with DNA, inducing structural distortions via intercalation or groove binding .

Antioxidant Activity

Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidines exhibit radical scavenging activity (DPPH assay, IC₅₀ ~20–50 µM), attributed to electron-rich benzimidazole and amidine groups .

Coordination Chemistry

- Target Compound: Limited evidence for metal coordination, but the benzimidazole nitrogen and tertiary amine could act as weak Lewis bases.

- Ambaf-Zn(II) Complexes : Stable κ³N,N′,N″ coordination in aqueous media, with enhanced DNA binding due to charge and planarity .

- Bis-Benzimidazole Derivatives : Form dinuclear complexes with transition metals, leveraging dual benzimidazole sites for catalysis or sensing .

Physicochemical Properties

- Solubility : The tert-butyl group in the target compound likely improves lipophilicity compared to nitro- or hydroxy-substituted analogs (e.g., 7-nitro derivatives ).

- NMR Signatures : Similar benzimidazole protons (δ 7.1–7.6 ppm) across analogs; tert-butyl groups show distinct singlets (δ ~1.5 ppm) .

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine, a compound featuring a benzimidazole core, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antiparasitic, anticancer, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is derived from the benzimidazole framework, known for its pharmacological versatility. The synthesis typically involves the reaction of 1H-benzimidazole derivatives with various amines or alkylating agents, leading to compounds with enhanced biological activities. For example, the synthesis of benzimidazole derivatives has been reported to yield compounds with significant antiparasitic and anticancer properties .

Antiparasitic Activity

Recent studies have demonstrated that compounds containing the benzimidazole moiety exhibit potent antiparasitic effects. For instance:

- In vitro Testing : Compounds similar to this compound showed significant activity against Giardia intestinalis and Trichomonas vaginalis. One study reported an IC50 of 3.95 μM for a related compound, indicating a higher efficacy compared to standard treatments like benznidazole .

| Compound | Target Parasite | IC50 (μM) | Comparison with Benznidazole |

|---|---|---|---|

| Compound 7 | Giardia intestinalis | 3.95 | 7 times more active |

| Compound 8 | Trichomonas vaginalis | Not specified | 4 times more active |

Anticancer Activity

This compound has also shown promising anticancer properties. The mechanism of action is often linked to the interference with tubulin polymerization, which is crucial for cell division:

- Cell Line Studies : In vitro tests indicated that certain benzimidazole derivatives exhibited moderate antiproliferative activity against MCF-7 breast cancer cells. The ability of these compounds to disrupt microtubule dynamics contributes to their effectiveness as anticancer agents .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Benzimidazole Derivative A | MCF-7 | 5.0 |

| Benzimidazole Derivative B | Other lines | Varies |

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens:

- In vitro Screening : Compounds derived from benzimidazole structures demonstrated significant antibacterial activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

| Compound | Target Microorganism | MIC (μM) |

|---|---|---|

| Compound C | Staphylococcus aureus | 12.5 |

| Compound D | E. coli | 6.25 |

Case Study 1: Antiparasitic Efficacy

A recent study evaluated a series of benzimidazole derivatives for their antiparasitic activities against Entamoeba histolytica. The results indicated that certain modifications to the benzimidazole structure significantly enhanced activity, suggesting that further structural optimization could yield more potent agents .

Case Study 2: Anticancer Mechanism

Another investigation focused on the anticancer mechanisms of benzimidazole derivatives, highlighting their ability to induce apoptosis in cancer cells through caspase activation pathways. This study underscores the therapeutic potential of such compounds in cancer treatment .

Q & A

Q. What synthetic routes are commonly employed for N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via reductive amination or condensation reactions. For example, reacting benzimidazole derivatives with 2-methylpropan-2-amine precursors under acidic conditions yields the target compound. Key intermediates are characterized using FT-IR (to confirm functional groups like C=N stretch at ~1600 cm⁻¹) and NMR spectroscopy (e.g., ¹H NMR signals at δ ~2.7–3.0 ppm for methylene protons adjacent to the benzimidazole nitrogen) . Purification often involves recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the benzimidazole protons (δ ~7.0–7.6 ppm) and tert-butyl group (singlet at δ ~1.1 ppm for 9H).

- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 189.15 [M⁺] in low-resolution MS) and fragmentation patterns (e.g., loss of NH or CH(CH₃)₂ groups) .

- X-ray Crystallography : Resolve bond angles and torsion angles (e.g., C–N–C angles ~106–120°) using software like SHELXL .

Q. How is the crystal structure of this compound determined, and what crystallographic parameters are significant?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used, with data collected at 298 K. Key parameters include:

Advanced Research Questions

Q. How do computational methods like DFT clarify electronic properties or resolve conflicting spectroscopic data?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, HOMO-LUMO gaps, and electrostatic potentials. For example:

- Exact Exchange Terms : Improve thermochemical accuracy (average deviation ~2.4 kcal/mol for atomization energies) .

- Contradiction Resolution : Discrepancies in NMR shifts (e.g., unexpected tert-butyl splitting) can be modeled by comparing DFT-predicted vs. experimental chemical shifts .

Q. What experimental design considerations are critical for studying coordination chemistry with transition metals?

- Methodological Answer :

- Ligand Design : The benzimidazole nitrogen and tertiary amine group act as chelating sites. Use molar ratios (e.g., 1:1 or 1:2 ligand:metal) to control complex stoichiometry.

- Spectroscopic Monitoring : Track UV-Vis absorption shifts (e.g., d-d transitions in Mn²⁺ complexes at ~500 nm) and EPR for paramagnetic species .

- Crystallographic Challenges : Address disorder in flexible tert-butyl groups by refining occupancy factors .

Q. How can researchers address contradictions in reaction yields or by-product formation during synthesis?

- Methodological Answer :

- By-Product Analysis : Use HPLC-MS to identify impurities (e.g., over-alkylated derivatives).

- Optimization Strategies :

- Vary reaction temperature (e.g., 60–100°C for reductive amination) .

- Adjust pH to stabilize intermediates (e.g., acetic acid vs. HCl catalysis) .

- Statistical Tools : Apply Design of Experiments (DoE) to optimize parameters like solvent polarity and catalyst loading .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data between synthetic batches?

- Methodological Answer :

- Isomer Identification : Use NOESY to detect spatial proximity of protons (e.g., distinguish syn vs. anti conformers).

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO may shift NH signals upfield .

- Dynamic NMR : Heat samples to coalesce split signals (e.g., tert-butyl rotation barriers) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.